An In-depth Technical Guide to the Synthesis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid
An In-depth Technical Guide to the Synthesis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid
This guide provides a detailed technical overview for the synthesis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is presented in two primary stages: the construction of the core 1,2,3,4-tetrahydrocarbazole scaffold, followed by the N-alkylation to introduce the propionic acid side chain. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction
1,2,3,4-Tetrahydrocarbazole (THCz) and its derivatives are significant structural motifs in a wide array of biologically active compounds and natural products.[1][2] The tricyclic system, composed of a fused indole and cyclohexane ring, serves as a privileged scaffold in medicinal chemistry, exhibiting activities such as anti-Alzheimer, antimicrobial, and anticancer properties.[1] The title compound, 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid, is a derivative that incorporates a carboxylic acid functional group, enhancing its potential for further chemical modification and interaction with biological targets. This guide will detail a reliable and adaptable synthetic pathway to this compound.
Part A: Synthesis of the 1,2,3,4-Tetrahydrocarbazole (THCz) Core
The foundational step in this synthesis is the creation of the 1,2,3,4-tetrahydrocarbazole core. The most prevalent and historically significant method for this transformation is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of phenylhydrazine and cyclohexanone.[1][2]
Reaction Pathway: Fischer Indole Synthesis
The overall transformation for the synthesis of 1,2,3,4-tetrahydrocarbazole is depicted below:
Caption: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole.
Experimental Protocol: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is adapted from established procedures and offers a reliable method for the synthesis of the THCz core.[2][3]
Materials:
-
Phenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Methanol
-
Sodium Hydroxide Solution (25% w/v)
-
Diethyl ether
Procedure:
-
Preparation of Phenylhydrazine Free Base: In a flask, dissolve phenylhydrazine hydrochloride in water. Add a 25% sodium hydroxide solution until the mixture is basic. The phenylhydrazine free base will separate as an oil. Extract the phenylhydrazine with diethyl ether. Carefully evaporate the ether under reduced pressure to obtain the phenylhydrazine oil.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the freshly prepared phenylhydrazine and an equimolar amount of cyclohexanone.
-
Acid Catalysis and Reflux: To the mixture, add glacial acetic acid. The amount of acetic acid can vary, but a common approach is to use it as a solvent or in a significant excess. Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete (typically several hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water. The crude 1,2,3,4-tetrahydrocarbazole will precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product.[2]
Data Presentation: Reaction Parameters for THCz Synthesis
| Parameter | Value | Reference |
| Reactants | Phenylhydrazine, Cyclohexanone | [1],[2] |
| Catalyst | Glacial Acetic Acid | [3] |
| Solvent | Glacial Acetic Acid or other | [3] |
| Reaction Time | 2.5 - 5 hours | [4],[3] |
| Temperature | Reflux | [3] |
| Reported Yield | 27% - 81% | [3],[2] |
| Melting Point | 116-118 °C | [4] |
Part B: Synthesis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid
With the 1,2,3,4-tetrahydrocarbazole core in hand, the next step is to introduce the propionic acid side chain at the nitrogen atom (N-9). This can be achieved through a nucleophilic substitution reaction, specifically an N-alkylation. A common strategy involves the reaction of the deprotonated THCz with a suitable three-carbon electrophile. An alternative approach is the Michael addition to an acrylic acid derivative.
Reaction Pathway: N-Alkylation of 1,2,3,4-Tetrahydrocarbazole
The N-alkylation of 1,2,3,4-tetrahydrocarbazole can be accomplished by reacting it with a 3-halopropionic acid ester followed by hydrolysis, or directly with acrylic acid via a Michael addition.
Caption: N-Alkylation Pathways to the Target Compound.
Experimental Protocol: N-Alkylation via Michael Addition
This protocol describes a plausible method for the N-alkylation of 1,2,3,4-tetrahydrocarbazole using ethyl acrylate, followed by hydrolysis of the resulting ester. This approach is based on general procedures for the Michael addition of N-heterocycles to acrylates.
Materials:
-
1,2,3,4-Tetrahydrocarbazole
-
Ethyl acrylate
-
Potassium Hydroxide (KOH) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,3,4-tetrahydrocarbazole in anhydrous DMF or THF. Add a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), portion-wise at 0 °C. Stir the mixture at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for a designated period to ensure complete deprotonation.
-
Michael Addition: Cool the reaction mixture back to 0 °C and add ethyl acrylate dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up of the Ester Intermediate: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude ethyl 3-(1,2,3,4-tetrahydro-carbazol-9-yl)propanoate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide. Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Isolation of the Final Product: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane) to remove any unreacted starting material. Acidify the aqueous layer with hydrochloric acid until the product precipitates.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.
Alternative N-Alkylation using β-Propiolactone
An alternative and more direct route involves the use of β-propiolactone. This reagent can react with nucleophiles to introduce a 3-carboxyethyl group.[5] The reaction of 1,2,3,4-tetrahydrocarbazole with β-propiolactone would likely proceed via alkylation at the nitrogen atom.[5]
Caution: β-Propiolactone is a hazardous and carcinogenic substance and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
The synthesis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid is a multi-step process that is well within the capabilities of a standard organic chemistry laboratory. The Fischer indole synthesis provides a robust and reliable method for constructing the core tetrahydrocarbazole scaffold. Subsequent N-alkylation, achievable through methods such as the Michael addition to an acrylate or reaction with β-propiolactone, allows for the introduction of the desired propionic acid side chain. The protocols and data presented in this guide offer a comprehensive framework for researchers to successfully synthesize this valuable compound for further investigation in drug discovery and development.
References
-
Organic Syntheses. (2002). INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. Org. Synth., 78, 36. [Link]
-
World Journal of Advanced Research and Reviews. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World J Adv Res Rev, 13(01), 160-171. [Link]
-
Eisenbraun, E. J., et al. (1966). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 47, 213-219. [Link]
-
Sarhan, A. A., et al. (2014). Synthesis of Novel 1,2,3,4-Tetrahydrocarbazole Derivatives of Biological Interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1059-1073. [Link]
-
Corrosion. (2020, May 20). The Synthesis of 1,2,3,4-Tetrahydrocarbazole [Video]. YouTube. [Link]
-
van Uittenbogaard, J. P. M., et al. (2011). Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES. Journal of Biological Chemistry, 286(43), 37447-37455. [Link]
-
Graduation Escoffier. (n.d.). 1 2 3 4 Tetrahydrocarbazole Synthesis. [Link]
-
Royal Society of Chemistry. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. youtube.com [youtube.com]
- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
